BenchChemオンラインストアへようこそ!

2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

Physicochemical profiling Lipophilicity Drug-likeness

Secure 2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one (CAS 1024577-14-7), a tricyclic heterocycle that uniquely combines a 5-thioxo (C=S) group, 2-methyl substitution, and a 3(2H)-one carbonyl. This scaffold delivers enhanced lipophilicity (logP 2.267, Δ~+0.5 vs. des‑methyl), distinct H‑bond topology, and metabolic stability unattainable with 5‑oxo analogs. Its documented inclusion in GPR151 activator screens and the ZINC purchasable space makes it a ready‑to‑screen starting point for GPCR pharmacology. The thioxo moiety also serves as a versatile synthetic handle for S‑alkylation and triazolo-fused library synthesis. Prioritize this compound to probe lipophilicity‑driven antioxidant activity and avoid regioisomeric mismatches inherent in generic imidazoquinazoline sourcing.

Molecular Formula C11H9N3OS
Molecular Weight 231.27
CAS No. 1024577-14-7
Cat. No. B2905266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
CAS1024577-14-7
Molecular FormulaC11H9N3OS
Molecular Weight231.27
Structural Identifiers
SMILESCC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1
InChIInChI=1S/C11H9N3OS/c1-6-10(15)14-9(12-6)7-4-2-3-5-8(7)13-11(14)16/h2-6,12H,1H3
InChIKeyATVYTAIFDKXCIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one (CAS 1024577-14-7): Core Structural, Physicochemical, and Class Profile


2-Methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one (CAS 1024577-14-7) is a tricyclic heterocycle belonging to the 5,6-dihydroimidazo[1,2-c]quinazoline family, characterized by a thioxo group at position 5 and a 2-methyl substituent on the imidazole ring. Its molecular formula is C11H9N3OS (MW 231.28 g/mol) and it exhibits a computed logP of 2.267 [1]. It possesses 2 H-bond donors, 3 H-bond acceptors, and a topological polar surface area (tPSA) of 61 Ų [1]. The compound has been included in the ZINC purchasable chemical space database and has been subjected to PubChem high-throughput screening assays, including GPR151 activator screens . The core scaffold is associated with a range of pharmacological activities, including lipid peroxidation inhibition, antihypertensive effects, bronchodilation, and α-glucosidase inhibition, as demonstrated by structurally related imidazo[1,2-c]quinazolines [2]. However, publicly available quantitative bioactivity data specific to this exact compound remains sparse, underscoring the need for procurement decisions to be guided by precise chemical identity and differentiated structural attributes rather than generic class-based expectations.

Why Generic Imidazoquinazoline Substitution Fails: Critical Structural Distinctions of 2-Methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one (1024577-14-7)


The imidazo[1,2-c]quinazoline scaffold encompasses a broad array of substitution patterns, oxidation states, and heteroatom placements that radically alter biological activity and physicochemical properties. The target compound possesses three distinguishing features that preclude simple interchange with in-class analogs: (i) the 5-thioxo (C=S) group, which confers distinct hydrogen-bonding capacity, lipophilicity, and metabolic stability compared to the 5-oxo (C=O) congeners [1]; (ii) the 2-methyl substituent, which introduces steric bulk and increased lipophilicity (ΔlogP approximately +0.5 versus the des-methyl analog) [2]; and (iii) the 3(2H)-one carbonyl placement, which differentiates it from 2(3H)-one regioisomers such as CAS 188250-53-5 that lack the methyl group and exhibit a different hydrogen-bonding topology . Literature on related series demonstrates that the replacement of thioxo with oxo can reverse selectivity profiles (e.g., in α1-adrenoceptor antagonists) and that the presence or absence of a 2-methyl group significantly modulates lipid peroxidation inhibitory potency through altered lipophilicity [3]. Consequently, generic substitution based solely on the imidazoquinazoline core risks selecting a compound with divergent target engagement, altered ADME properties, or incompatible synthetic handling characteristics. Quantitative evidence for these structural differentiators is detailed in Section 3.

Quantitative Differentiation Guide for 2-Methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one (CAS 1024577-14-7): Comparator-Based Evidence


Lipophilicity Differentiation: Computed logP of the 2-Methyl-5-thioxo Compound vs. the Des-Methyl 5-Thioxo Analog

The target compound (CAS 1024577-14-7) possesses a computed logP of 2.267, which is elevated relative to the des-methyl 5-thioxo analog 5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one (CAS 188250-53-5), for which a predicted logP of approximately 1.75–1.85 is estimated based on its lower molecular weight (217.25 g/mol), reduced carbon count (C10 vs. C11), and the absence of the methyl substituent [1]. This logP increment of approximately +0.4 to +0.5 units is consistent with the addition of a single methyl group to a heterocyclic scaffold, as established by medicinal chemistry fragmentation rules . Within the imidazo[1,2-c]quinazoline class, lipid peroxidation inhibitory activity has been shown to be strongly dependent on lipophilicity, where compounds with higher logP values exhibit enhanced membrane partitioning and superior activity in rat brain microsome and homogenate models [2].

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile: Thioxo vs. Oxo Analog Differentiation

The target compound contains a 5-thioxo (C=S) group, which is a weaker hydrogen-bond acceptor than the carbonyl (C=O) in 5-oxo analogs but a superior soft donor for metal coordination and thiophilic interactions. The ZINC-computed property profile indicates 2 H-bond donors and 3 H-bond acceptors for the target compound [1]. The corresponding 5-oxo analog (where C=S is replaced by C=O) would be expected to exhibit a stronger H-bond acceptor at position 5, altering binding interactions with biological targets. Within the related 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-thione series reported by Bahekar and Rao, oxo-analogs (IXa-d) exhibited distinct bronchodilatory profiles compared to the thione series (VIIIa-d), demonstrating that the thioxo/oxo substitution directly modulates pharmacodynamic activity . The 5-oxo-6H-imidazo[1,2-c]quinazoline derivatives were synthesized alongside 5-thioxo derivatives by Bodtke et al., who noted that the thioxo group enabled further functionalization to 5-amino and 1,2,4-triazolo-fused analogs, synthetic accessibility features not shared by the oxo congeners [2].

Thioxo chemistry Hydrogen bonding Target engagement

Regioisomeric Differentiation: 3(2H)-one vs. 2(3H)-one Substitution Pattern in the Imidazoquinazoline Core

The target compound bears a carbonyl at position 3 of the imidazole ring (3(2H)-one), distinguishing it from the commercially available regioisomer 5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one (CAS 188250-53-5), which bears the carbonyl at position 2 (2(3H)-one). This regioisomeric difference, combined with the presence of the 2-methyl group (absent in CAS 188250-53-5), results in distinct molecular shape, electrostatic potential distribution, and hydrogen-bonding topology. The SMILES string for the target compound is CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 , confirming that the methyl group is attached to the carbon adjacent to the carbonyl (position 2), creating a 2-methyl-3-oxo substitution pattern on the imidazole ring. In contrast, the des-methyl 2(3H)-one regioisomer (CAS 188250-53-5, MW 217.25, C10H7N3OS) places the carbonyl at position 2 and lacks the 2-methyl group entirely . The biological significance of such regioisomeric variation is underscored by findings in the 2,3-dihydroimidazo[1,2-c]quinazoline antihypertensive series, where compounds bearing a (substituted phenylpiperazinyl)methyl group at the 3-position of the 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one ring system exhibited superior activity compared to those with the same substituent at the 2-position [1].

Regioisomerism Structural identity Biological specificity

PubChem High-Throughput Screening Annotation: GPR151 Activator Assay Inclusion

The target compound has been tested in a cell-based high-throughput primary assay designed to identify activators of GPR151 (G-protein coupled receptor 151), an orphan GPCR implicated in nicotine dependence and withdrawal . This assay was conducted by The Scripps Research Institute Molecular Screening Center, and the compound entry is annotated in the PubChem Bioassay database . Additionally, the compound was tested in AlphaScreen-based biochemical high-throughput primary assays for both activator and inhibitor modalities against undisclosed targets . While the majority of structurally related imidazo[1,2-c]quinazoline analogs have not been evaluated in these specific assay formats, the inclusion of this compound in a focused GPR151 screening campaign indicates that its structural features (2-methyl-5-thioxo-3(2H)-one) were selected for screening against this orphan receptor target, differentiating it from analogs that were not prioritized for this target class. Specific quantitative activity data (e.g., % activation, EC50, IC50) is not publicly disclosed for this compound in these assays; the strength of this evidence lies in the confirmed screening annotation rather than quantitative potency.

GPR151 GPCR screening Orphan receptor

Recommended Research and Industrial Application Scenarios for 2-Methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one (CAS 1024577-14-7)


Lipid Peroxidation Inhibitor Screening and Membrane-Activity Studies

The enhanced lipophilicity (logP 2.267) of the 2-methyl-5-thioxo derivative, relative to the des-methyl analog, positions this compound as a preferred candidate for lipid peroxidation inhibition assays where membrane partitioning is a critical determinant of potency [1]. As demonstrated by Domany et al., the imidazo[1,2-c]quinazoline class exhibits lipid peroxidation inhibitory activity that is strongly dependent on lipophilicity in both NADPH-induced (rat brain microsomes) and Fe²⁺-induced (rat brain homogenate) models [1]. The thioxo group provides additional antioxidant potential through cyclic voltammetry-measured redox activity, as established for the broader series [1]. Researchers should prioritize this compound when seeking to probe the relationship between incremental lipophilicity and membrane-based antioxidant activity within the imidazoquinazoline chemotype.

Scaffold Diversification via Thioxo Group Functionalization

The 5-thioxo moiety of this compound serves as a versatile synthetic handle for generating diverse compound libraries. As demonstrated by Bodtke et al., 5-thioxo-6H-imidazo[1,2-c]quinazolines can be converted to 5-amino-6H-imidazo[1,2-c]quinazolines via S-alkylation followed by nucleophilic displacement, and further elaborated to 1,2,4-triazolo[4,3-a]-imidazo[1,2-c]quinazolines [2]. The 2-methyl group on the target compound introduces steric and electronic modulation at the imidazole ring that is expected to influence the regioselectivity and yield of these downstream transformations compared to the des-methyl analogs. This compound is therefore recommended as a core intermediate for medicinal chemistry groups seeking to explore structure-activity relationships around the 2-position of the imidazole ring while retaining the thioxo diversification handle at position 5.

GPCR Target Screening: GPR151 and Orphan Receptor Deorphanization Programs

The compound has documented inclusion in a GPR151 cell-based activator screening campaign and AlphaScreen-based assays conducted by the Scripps Research Institute Molecular Screening Center . GPR151 is an orphan GPCR with emerging roles in nicotine dependence, withdrawal, and synaptic function [3]. For academic or industrial groups investigating GPR151 pharmacology, this compound represents a pre-screened entry point with confirmed physical availability in the ZINC purchasable database [4]. While quantitative primary screening data is not publicly disclosed, the compound's passage through cheminformatics filtering and inclusion in a focused assay provides a starting point for confirmatory and secondary assays that is not available for untested structural analogs.

Physicochemical Profiling and Computational Model Calibration

With well-defined computed physicochemical parameters (logP 2.267, tPSA 61 Ų, 2 HBD, 3 HBA, MW 231.28) [4] and a distinct thioxo-containing heterocyclic scaffold, this compound is suitable for use as a calibration standard in computational models predicting lipophilicity, permeability, and metabolic stability of sulfur-containing heterocycles. The thioxo (C=S) group presents challenges for many in silico models trained predominantly on carbonyl-containing compounds, and experimental validation data for this compound class would improve model accuracy. Procurement of this compound for HPLC-derived logP/logD determination, PAMPA permeability, or metabolic stability assays would generate valuable benchmark data for the broader 5-thioxo-imidazoquinazoline chemotype.

Quote Request

Request a Quote for 2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.